1-allyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride
Description
1-allyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride is a chemical compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
2-(methoxymethyl)-1-prop-2-enylbenzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c1-3-8-14-11-7-5-4-6-10(11)13-12(14)9-15-2;/h3-7H,1,8-9H2,2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRZQGWTGBBMSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CC=C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride typically involves the alkylation of benzimidazole derivatives. One common method is the reaction of 1H-benzo[d]imidazole with allyl bromide and methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
1-allyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The compound exhibits a broad spectrum of biological activities, making it a candidate for various therapeutic applications:
Anticancer Activity
Studies have shown that derivatives of benzimidazole, including 1-allyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride, can inhibit cancer cell proliferation by targeting DNA topoisomerases. This mechanism disrupts DNA replication and transcription in cancer cells, leading to apoptosis. The compound has been evaluated against several cancer cell lines with promising results .
Antiviral Properties
Research indicates that similar compounds have shown efficacy against Hepatitis C virus (HCV). The structure of this compound may contribute to its ability to inhibit viral replication, offering potential as a therapeutic agent for viral infections .
Anti-inflammatory Effects
The imidazole moiety is known for its anti-inflammatory properties. Compounds with similar structures have been tested for their ability to reduce inflammation and pain, suggesting that this compound may also possess these beneficial effects .
Case Studies and Evaluations
Several studies have documented the biological evaluations of related compounds:
- Case Study 1 : A series of benzimidazole derivatives were synthesized and tested against human cancer cell lines. Among them, compounds with similar structural features to this compound demonstrated significant cytotoxicity against various cancer types .
- Case Study 2 : In antiviral studies, compounds structurally akin to this compound were shown to inhibit HCV replication effectively in vitro. These findings underscore the potential application of this compound in antiviral therapies .
Summary of Applications
| Application | Description |
|---|---|
| Anticancer | Inhibits DNA topoisomerases, leading to apoptosis in cancer cells |
| Antiviral | Potential to inhibit Hepatitis C virus replication |
| Anti-inflammatory | May reduce inflammation and pain based on structural similarities |
Mechanism of Action
The mechanism of action of 1-allyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The allyl and methoxymethyl groups may enhance
Biological Activity
1-Allyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride is a compound belonging to the benzo[d]imidazole family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its biological activity, including its antimicrobial, anticancer, and pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound features a benzo[d]imidazole core, which is known for its ability to interact with various biological targets. The presence of the allyl and methoxymethyl groups enhances its solubility and potential bioactivity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzo[d]imidazole exhibit significant antimicrobial properties. For instance, a study on related compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. The selectivity and potency of these compounds suggest that they could be developed into therapeutic agents against infectious diseases .
Table 1: Antimicrobial Activity of Benzo[d]imidazole Derivatives
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Antifungal Activity |
|---|---|---|---|
| Compound A | Inhibition Zone: 15 mm | Inhibition Zone: 10 mm | Yes |
| Compound B | Inhibition Zone: 18 mm | Inhibition Zone: 12 mm | Yes |
| This compound | TBD | TBD | TBD |
Anticancer Activity
The anticancer potential of benzo[d]imidazole derivatives has been extensively studied. Compounds similar to this compound have shown promising cytotoxic effects against various cancer cell lines. For example, studies indicate that certain derivatives exhibit IC50 values in the micromolar range against breast cancer (MCF-7) and liver cancer (HepG2) cells .
Case Studies
- Cytotoxicity Assay : A recent investigation assessed the cytotoxic effects of several benzo[d]imidazole derivatives using MTT assays. The results indicated that compounds with specific substitutions exhibited IC50 values as low as 7.82 µM against HepG2 cells, highlighting their potential as anticancer agents .
- Mechanism of Action : Mechanistic studies revealed that these compounds can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Table 2: Cytotoxic Activity of Benzo[d]imidazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF-7 | 15.3 |
| Compound D | HepG2 | 7.82 |
| This compound | TBD |
Pharmacokinetics and ADME Properties
The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of benzo[d]imidazole derivatives is crucial for their development as pharmaceuticals. Preliminary ADME calculations suggest favorable properties such as good permeability across biological membranes and potential to cross the blood-brain barrier, making them suitable candidates for further drug development .
Q & A
Q. What are the standard synthetic routes for 1-allyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride, and how can reaction conditions be optimized?
Answer: The synthesis typically involves multi-step reactions starting from benzimidazole derivatives. A common method includes:
- Alkylation: Reacting 1H-benzimidazole with allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the allyl group at the N1 position.
- Methoxymethylation: Subsequent substitution at the C2 position using methoxymethyl chloride or bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
- Hydrochloride Salt Formation: Treating the free base with HCl in ethanol or ether to precipitate the hydrochloride salt .
Optimization Tips:
- Use anhydrous solvents (e.g., DMF or dichloromethane) to minimize hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce byproducts.
- Adjust stoichiometry (e.g., 1.2–1.5 equivalents of allylating agents) to improve yields .
Q. What spectroscopic techniques are recommended for characterizing this compound, and what key signals should researchers expect?
Answer:
- 1H-NMR:
- Allyl group: δ 5.2–5.8 ppm (vinyl protons), δ 4.8–5.0 ppm (CH₂ adjacent to N).
- Methoxymethyl: δ 3.3–3.5 ppm (OCH₃), δ 4.5–4.7 ppm (CH₂-O).
- Benzimidazole aromatic protons: δ 7.2–8.1 ppm (multiplet) .
- IR: Stretching bands at 3200–3400 cm⁻¹ (N-H), 2800–2900 cm⁻¹ (C-H of OCH₃), and 1600–1650 cm⁻¹ (C=N) .
- Mass Spectrometry: Molecular ion peak at m/z corresponding to [M-Cl]+ (e.g., 217.1 for C₁₂H₁₃N₂O) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Answer:
- Antimicrobial Testing: Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC values (µg/mL) .
- Cytotoxicity Screening: MTT assay on human cell lines (e.g., HEK-293) to assess IC₅₀ values. Compare with positive controls like doxorubicin .
- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase or protease inhibition) to identify potential therapeutic targets .
Advanced Research Questions
Q. How can contradictory data in biological activity studies (e.g., antimicrobial vs. cytotoxicity results) be resolved?
Answer:
- Dose-Response Analysis: Perform full dose-response curves to distinguish selective bioactivity from non-specific toxicity.
- Mechanistic Studies: Use RNA-seq or proteomics to identify pathways affected at sub-cytotoxic concentrations.
- Structural Analog Comparison: Test derivatives lacking the allyl/methoxymethyl groups to isolate pharmacophores responsible for activity .
Q. What strategies are effective for improving solubility and bioavailability in in vivo models?
Answer:
- Salt Modification: Explore alternative counterions (e.g., citrate, phosphate) instead of hydrochloride.
- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) at the methoxymethyl moiety to enhance absorption .
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (PLGA) to improve plasma stability .
Q. How can computational methods guide the design of derivatives with enhanced target selectivity?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., bacterial topoisomerases).
- QSAR Analysis: Corrogate substituent effects (e.g., allyl chain length, methoxy position) with bioactivity data to predict optimal modifications .
- MD Simulations: Assess binding stability over 100-ns trajectories to prioritize derivatives with favorable kinetics .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
Answer:
- Byproduct Formation: Optimize temperature control (e.g., 0–5°C during methoxymethylation) to suppress side reactions.
- Purification: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective large-scale isolation .
- Catalyst Recycling: Use immobilized catalysts (e.g., polymer-supported AlCl₃) to reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
